Terazosin

描述

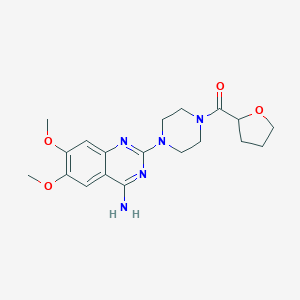

Structure

3D Structure

属性

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKUSRYTPJJLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63074-08-8 (hydrochloride), 70024-40-7 (mono-hydrochloride, dihydrate) | |

| Record name | Terazosin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063590647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3023639 | |

| Record name | Terazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Terazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.50e+00 g/L | |

| Record name | Terazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63590-64-7 | |

| Record name | Terazosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63590-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terazosin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063590647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terazosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01162 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L5014XET7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Terazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

271-274, 273 °C | |

| Record name | Terazosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01162 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Beyond the Blockade: A Technical Guide to the Alpha-1 Independent Mechanisms of Terazosin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terazosin, a quinazoline-based derivative, is a well-established α1-adrenergic receptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1][2] Its therapeutic efficacy in these conditions is primarily attributed to the relaxation of smooth muscle in the prostate and vasculature.[1][3] However, a growing body of evidence reveals that the clinical benefits of this compound extend beyond its canonical alpha-1 blockade. This in-depth technical guide synthesizes the current understanding of these non-canonical mechanisms, focusing on the induction of apoptosis, the activation of phosphoglycerate kinase 1 (PGK1) for neuroprotection, and emerging evidence of its anti-inflammatory properties. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, providing not only a detailed exploration of the molecular pathways involved but also actionable experimental protocols to investigate these effects.

Introduction: Re-evaluating a Classic Drug

For decades, the therapeutic action of this compound was considered to be a direct consequence of its competitive antagonism at α1-adrenergic receptors.[4][5] This mechanism effectively alleviates the symptoms of BPH by reducing smooth muscle tone in the prostate and bladder neck, and lowers blood pressure by decreasing peripheral vascular resistance.[2][3] While effective, this explanation does not fully account for the long-term clinical responses and the growing evidence of this compound's efficacy in seemingly unrelated pathological contexts, such as neurodegenerative diseases.[6][7]

Recent research has illuminated a more complex and nuanced pharmacological profile for this compound, revealing that its molecular interactions are not limited to the adrenergic system. These alpha-1 independent actions are largely attributed to the quinazoline core of the molecule and are not observed with other alpha-1 blockers like tamsulosin, which has a different chemical structure.[8][9] This guide delves into the core non-canonical mechanisms of this compound, providing a foundation for future research and therapeutic development.

The Apoptotic Induction Pathway: A Novel Anti-Proliferative Mechanism

One of the most well-documented alpha-1 independent effects of this compound is its ability to induce apoptosis, or programmed cell death, in various cell types, most notably in prostate epithelial and stromal cells.[8][9][10] This pro-apoptotic activity contributes to the long-term efficacy of this compound in BPH by reducing prostate volume, an effect not achievable through smooth muscle relaxation alone.[11]

Molecular Mechanisms of this compound-Induced Apoptosis

The apoptotic cascade initiated by this compound is multifaceted and appears to converge on the activation of effector caspases, such as caspase-3.[12] Key upstream signaling events include:

-

Deregulation of the Transforming Growth Factor-β (TGF-β) Signaling Pathway: this compound has been shown to upregulate the expression of TGF-β1, a potent inducer of apoptosis in prostate cells.[13][14] This suggests that this compound may sensitize cells to the pro-apoptotic effects of this cytokine.

-

Induction of Anoikis: this compound can disrupt the attachment of cells to the extracellular matrix, a process that triggers a specific form of apoptosis known as anoikis.[6][14][15] This is particularly relevant in the context of cancer, where the ability of cells to survive in an unattached state is crucial for metastasis. This effect is thought to be mediated by the quinazoline structure of this compound.[14][16]

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of cell fate. Studies have shown that this compound treatment can lead to an upregulation of Bax and a downregulation of Bcl-2, tipping the cellular balance towards apoptosis.[17]

The convergence of these pathways on caspase activation ultimately leads to the execution of the apoptotic program, characterized by DNA fragmentation and the formation of apoptotic bodies.

Experimental Workflow for Investigating this compound-Induced Apoptosis

To provide a practical framework for researchers, a comprehensive experimental workflow is outlined below. This workflow is designed to be a self-validating system, incorporating multiple assays to confirm apoptotic induction and elucidate the underlying mechanisms.

Diagram of Experimental Workflow for Apoptosis Studies

Caption: A streamlined workflow for investigating this compound-induced apoptosis.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a gold-standard method for detecting the DNA fragmentation characteristic of late-stage apoptosis.[18]

Materials:

-

Prostate cancer cells (e.g., PC-3)

-

This compound hydrochloride (Sigma-Aldrich)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution: 0.1% Triton X-100 in PBS

-

TUNEL assay kit (e.g., from Promega or Roche)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed prostate cancer cells on glass coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 10-100 µM) for 24-48 hours. Include a vehicle-treated control group.

-

Fixation: Gently wash the cells with PBS and fix with 4% PFA in PBS for 20 minutes at room temperature.[18]

-

Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes on ice.[18]

-

TUNEL Staining: Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves incubating the cells with the TdT reaction mixture in a humidified chamber.

-

Counterstaining: After the TUNEL reaction, wash the cells and counterstain with DAPI for 5-10 minutes to visualize all cell nuclei.[18]

-

Microscopy: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence (from the labeled dUTPs) colocalizing with the blue DAPI-stained nuclei.

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

-

Treated and untreated cell lysates

-

Caspase-3 colorimetric assay kit (e.g., from Thermo Fisher Scientific or Abcam) containing:

-

Cell Lysis Buffer

-

2x Reaction Buffer

-

DEVD-pNA substrate (4 mM)

-

-

Microplate reader

Procedure:

-

Cell Lysis: Induce apoptosis in your cell line with this compound. Pellet 3-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[19]

-

Lysate Preparation: Centrifuge the lysate at 10,000 x g for 1 minute. Transfer the supernatant to a fresh, pre-chilled tube.[19]

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Assay Setup: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

-

Reaction Initiation: Add 50 µL of 2x Reaction Buffer to each well. Then, add 5 µL of the DEVD-pNA substrate.[20]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[20]

-

Measurement: Read the absorbance at 405 nm using a microplate reader. The increase in caspase-3 activity is determined by comparing the absorbance of the this compound-treated samples to the untreated control.[20]

This assay assesses the ability of this compound to induce apoptosis in cells cultured in an anchorage-independent manner.

Materials:

-

Anoikis assay kit (e.g., from Cell Biolabs or Abcam) containing an anchorage-resistant plate

-

Prostate cancer cells

-

This compound

-

Calcein AM (for live cell staining) or Ethidium Homodimer-1 (for dead cell staining)

Procedure:

-

Cell Suspension Preparation: Prepare a single-cell suspension of prostate cancer cells in culture medium at a concentration of 0.5-1.0 x 10^6 cells/mL.[21]

-

Plating: Add 100 µL of the cell suspension to the wells of the anchorage-resistant plate. Also, plate cells in a standard tissue culture plate as an adherent control.

-

Treatment: Treat the cells with this compound at the desired concentrations.

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.[21]

-

Viability Staining: Add Calcein AM and/or Ethidium Homodimer-1 to the wells according to the kit manufacturer's instructions and incubate for 30-60 minutes.[22]

-

Quantification: Measure the fluorescence using a fluorescence microplate reader. A decrease in Calcein AM fluorescence and an increase in Ethidium Homodimer-1 fluorescence in the anchorage-resistant plate in the presence of this compound indicates the induction of anoikis.

The PGK1 Activation Pathway: A New Frontier in Neuroprotection

A groundbreaking discovery in recent years has been the identification of phosphoglycerate kinase 1 (PGK1) as a novel molecular target of this compound.[8][23] This interaction is independent of its alpha-1 adrenergic receptor antagonism and has profound implications for the treatment of neurodegenerative diseases such as Parkinson's disease.[7][23]

Molecular Mechanism of PGK1 Activation

PGK1 is a key enzyme in the glycolytic pathway, responsible for the first ATP-generating step.[24] this compound has been shown to bind directly to PGK1 and enhance its enzymatic activity.[8] This leads to an increase in glycolysis and a subsequent boost in cellular ATP levels.[24][25] The neuroprotective effects of this compound are thought to stem from this enhancement of cellular bioenergetics, which helps neurons combat the metabolic stress associated with neurodegeneration.[7][26]

Interestingly, the effect of this compound on PGK1 activity is biphasic: at low concentrations, it acts as an activator, while at higher concentrations, it can be inhibitory.[8][27] This highlights the importance of careful dose-finding studies when exploring the therapeutic potential of this mechanism.

Signaling Pathway of this compound-Mediated Neuroprotection

Caption: The neuroprotective signaling cascade initiated by this compound through PGK1 activation.

Experimental Workflow for Investigating PGK1 Activation and Neuroprotection

The following workflow provides a systematic approach to studying the effects of this compound on PGK1 activity and its downstream neuroprotective consequences.

Diagram of Experimental Workflow for PGK1 and Neuroprotection Studies

Sources

- 1. researchgate.net [researchgate.net]

- 2. Alpha 1-adrenoceptor antagonists this compound and doxazosin induce prostate apoptosis without affecting cell proliferation in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. auajournals.org [auajournals.org]

- 5. This compound Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Doxazosin and this compound suppress prostate growth by inducing apoptosis: clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound and neuroprotection | 2021, Volume 6 - Issue 1-2 | Demiroglu Science University Florence Nightingale Journal of Transplantation [journaltxdbu.com]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]

- 9. promega.com [promega.com]

- 10. promega.com [promega.com]

- 11. Downregulation of GSDMD attenuates tumor proliferation via the intrinsic mitochondrial apoptotic pathway and inhibition of EGFR/Akt signaling and predicts a good prognosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. researchgate.net [researchgate.net]

- 15. Targeting Anoikis Resistance in Prostate Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. auajournals.org [auajournals.org]

- 17. An experimental workflow for investigating anoikis resistance in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. clyte.tech [clyte.tech]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. resources.novusbio.com [resources.novusbio.com]

- 21. content.abcam.com [content.abcam.com]

- 22. cellbiolabs.com [cellbiolabs.com]

- 23. A prostate drug, this compound, can protect brain cells to slow the progression of Parkinsonâs disease - IBUB - Institut de Biomedicina de la Universitat de Barcelona [ub.edu]

- 24. s3.amazonaws.com [s3.amazonaws.com]

- 25. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]

- 26. Targeting phosphoglycerate kinase 1 with this compound improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. internalmedicineiowa.org [internalmedicineiowa.org]

A Technical Guide to Terazosin as a Phosphoglycerate Kinase 1 (PGK1) Activator: Mechanism, Methodologies, and Therapeutic Potential

Abstract

Phosphoglycerate kinase 1 (PGK1) is a pivotal enzyme in glycolysis, responsible for the first ATP-generating step in this central metabolic pathway.[1][2] Beyond its canonical role, PGK1 is implicated in a diverse range of cellular processes, including angiogenesis, autophagy, and DNA repair, making it a molecule of significant interest in various disease contexts.[2][3] This guide provides an in-depth technical overview of the repurposed drug Terazosin, an α1-adrenergic receptor antagonist that was discovered to be a potent, albeit paradoxical, activator of PGK1.[4][5] We will dissect the unique molecular mechanism of action, detail key experimental methodologies for its study, and explore the burgeoning therapeutic applications stemming from this novel function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the this compound-PGK1 axis.

The Target: Phosphoglycerate Kinase 1 (PGK1) - A Multifaceted Metabolic Enzyme

PGK1 is ubiquitously expressed and highly conserved, catalyzing the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, thereby producing 3-phosphoglycerate (3-PG) and the first molecule of ATP in the glycolytic pathway.[1][2] This function places PGK1 at a critical juncture, coordinating cellular energy production with biosynthesis and redox balance.[2][6]

Canonical and Non-Canonical Functions

While its role in glycolysis is fundamental, PGK1 exhibits functional plasticity. It has been identified as a protein kinase that can translocate to the mitochondria, influencing the tricarboxylic acid (TCA) cycle.[6][7] Furthermore, extracellular PGK1 can act as a disulfide reductase, playing a role in processes like angiogenesis.[2]

Dichotomous Role in Disease

The role of PGK1 in disease is highly context-dependent.

-

In Oncology: Elevated PGK1 expression is a hallmark of numerous cancers, including glioma and ovarian cancer, where it fuels rapid proliferation and is associated with poor prognosis and drug resistance.[2][6]

-

In Neurology: Conversely, impaired cellular energy metabolism is a key feature of many neurodegenerative diseases.[5] Enhancing PGK1 activity to boost ATP production is emerging as a promising neuroprotective strategy for conditions such as Parkinson's disease, Alzheimer's disease, and stroke.[5][8][9]

The Activator: this compound's Paradoxical Interaction with PGK1

This compound (TZ) is a well-established clinical drug used for hypertension and benign prostatic hyperplasia due to its function as an α1-adrenergic receptor antagonist.[4][10] Seminal research revealed that its potent anti-apoptotic and neuroprotective effects were independent of this primary mechanism, leading to the identification of PGK1 as a novel, direct target.[4]

Binding Site and the Biphasic Dose-Response

X-ray crystallography studies have definitively shown that this compound binds directly within the ADP/ATP binding pocket on the C-terminal domain of PGK1.[4][5] The quinazoline core of the drug physically overlaps with the position typically occupied by the adenine ring of ADP or ATP.[5]

This binding mode creates a fascinating paradox: as a competitive binder at the substrate site, this compound should inhibit the enzyme. Indeed, at higher concentrations (≥2.5 µM), it functions as a competitive inhibitor.[4][5] However, at lower concentrations (ranging from 2.5 nM to 0.5 µM), this compound acts as an enzyme activator.[4] This unusual biphasic dose-response is a critical characteristic of its interaction with PGK1.[5][11]

The Mechanism: Accelerating the Rate-Limiting Step

The prevailing model to explain this paradox centers on the enzyme's kinetics. For PGK1, the release of the product, ATP, is a key rate-limiting step in the overall catalytic cycle.[4][10] It is hypothesized that at low, activating concentrations, the binding of this compound introduces a conformational change or a "bypass pathway" that kinetically facilitates and accelerates the release of ATP from the active site.[4][5][12] This circumvents the enzyme's slowest step, leading to an overall increase in catalytic turnover. As this compound concentrations rise, the competitive occupancy of the active site becomes dominant, leading to the observed inhibition.[5]

| Parameter | Value / Description |

| Binding Site | ADP/ATP binding pocket in the C-terminal domain of PGK1.[4][5] |

| Mechanism of Action | Competes with ADP/ATP for binding.[5] At low concentrations, it is proposed to accelerate the rate-limiting step of ATP product release, thereby activating the enzyme.[4][5][12] |

| Dose-Response Profile | Biphasic: • Activation: Observed at low concentrations (e.g., 2.5 nM - 0.5 µM).[4]• Inhibition: Observed at high concentrations (e.g., ≥2.5 µM).[4][5] |

| Cellular Effect | Increases intracellular ATP levels by up to 40% and downstream glycolytic products (pyruvate) by ~30%, promoting stress resistance and inhibiting apoptosis.[4] |

Mechanistic Consequences of PGK1 Activation

The activation of PGK1 by this compound initiates a cascade of favorable downstream cellular events, primarily centered on enhanced bioenergetics and stress response.

Boosting Cellular ATP and Glycolysis

The most immediate consequence of PGK1 activation is an increase in the rate of glycolysis, leading to a measurable rise in intracellular ATP and downstream metabolites like pyruvate.[1][4] This enhancement of cellular energy is fundamental to its protective effects, providing cells with the resources needed to withstand metabolic stress.

Potentiating the Hsp90 Chaperone System

A key downstream pathway involves the Heat Shock Protein 90 (Hsp90). Hsp90 is an ATP-dependent molecular chaperone that helps maintain protein homeostasis and is known to physically associate with PGK1.[4][13] The surplus ATP generated by this compound-activated PGK1 enhances the chaperone activity of Hsp90.[4][14] This, in turn, promotes broad resistance to multiple forms of cellular stress, contributing significantly to this compound's anti-apoptotic and cytoprotective profile.[4]

Key Methodologies for Studying the this compound-PGK1 Interaction

Validating the interaction between a compound and its target is a cornerstone of drug development. Here, we detail two essential, self-validating protocols for investigating the this compound-PGK1 axis.

Protocol: In Vitro PGK1 Enzymatic Activity Assay

This coupled enzyme assay is the gold standard for quantifying PGK1 activity and assessing the effect of compounds like this compound in vitro. The protocol measures the reverse reaction (ATP consumption) as it can be reliably coupled to a reporter enzyme, Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), which produces a change in absorbance.[15][16]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer containing 100 mM Tris-HCl, 150 mM NaCl, 2 mM MgCl₂, and 1 mM DTT, pH 7.5.

-

Substrate/Cofactor Mix: In the assay buffer, prepare a master mix to achieve final concentrations of: 6 mM 3-Phosphoglycerate (3-PG), 3 mM ATP, and 250 µM NADH.

-

Enzyme Mix: Prepare a mix containing the coupling enzyme, GAPDH, at a final concentration of 0.1 µM.

-

PGK1 Enzyme: Dilute purified recombinant human PGK1 protein in assay buffer to a working concentration (e.g., 0.4 nM final concentration).[16]

-

Compound Plate: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

-

-

Assay Procedure (96-well format):

-

To each well, add 50 µL of the Substrate/Cofactor/GAPDH master mix.

-

Add 10 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 40 µL of the diluted PGK1 enzyme solution to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately place the plate in a spectrophotometer capable of kinetic measurements.

-

Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of reaction is linear during the initial phase.

-

Calculate the initial velocity (V₀) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Plot the percentage of PGK1 activity relative to the vehicle control against the logarithm of this compound concentration. This will reveal the biphasic nature of the interaction.

-

Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method to verify direct target engagement in a physiologically relevant environment (i.e., within intact cells or cell lysates).[17][18] The principle is that when a ligand like this compound binds to its target protein (PGK1), it stabilizes the protein's structure, leading to an increase in its thermal denaturation temperature (melting temperature, Tₘ).[17]

Step-by-Step Methodology:

-

Cell Treatment and Lysate Preparation:

-

Culture a relevant cell line (e.g., HEK293, SH-SY5Y) to a high density.

-

Treat one batch of cells with the desired concentration of this compound and another with a vehicle control (e.g., 0.1% DMSO) for 1-2 hours under normal culture conditions.

-

Harvest the cells, wash with PBS, and lyse them using freeze-thaw cycles in a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) to remove cell debris.

-

-

Thermal Challenge:

-

Aliquot the clarified cell lysate from both the this compound-treated and vehicle-treated groups into a series of PCR tubes.

-

Place the tubes in a thermal cycler and apply a temperature gradient. A typical range for PGK1 would be from 40°C to 70°C in 2-3°C increments. Heat for 3 minutes at each temperature, followed by a 3-minute hold at room temperature.[17]

-

-

Separation and Detection:

-

After the heat challenge, centrifuge all tubes at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Carefully collect the supernatant, which contains the remaining soluble protein fraction.

-

Quantify the amount of soluble PGK1 in each sample. This is typically done by SDS-PAGE and Western Blotting using a specific anti-PGK1 antibody. Alternatively, higher-throughput methods like AlphaScreen® or HTRF® can be used.[17][18]

-

-

Data Analysis:

-

For each temperature point, determine the relative amount of soluble PGK1 compared to the non-heated control.

-

Plot the percentage of soluble PGK1 against temperature for both the vehicle- and this compound-treated samples.

-

A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms direct target engagement in the cellular milieu.

-

Therapeutic Applications and Future Directions

The discovery of this compound's effect on PGK1 has catalyzed research into its therapeutic potential far beyond its original indications.

-

Neurodegenerative Diseases: The strongest evidence lies in Parkinson's disease, where boosting neuronal energy metabolism via PGK1 activation has shown significant promise in preclinical models and has been correlated with slower disease progression in human epidemiological studies.[5][12] Its potential is also being actively investigated for stroke, ALS, and Alzheimer's disease.[4][10][19]

-

Ischemia and Sepsis: In models of stroke and sepsis, this compound has been shown to alleviate organ damage and improve survival, likely through its anti-apoptotic and stress-resistance effects.[4][13]

The primary limitation of this compound as a PGK1-targeted therapeutic is its potent activity at the α1-adrenergic receptor, which can cause dose-limiting hypotension.[8][20] This side effect profile restricts the ability to achieve optimal PGK1 activation clinically. Therefore, a major focus of current research is the development of novel, specific PGK1 activators that lack the α1-adrenergic activity, which would represent a significant therapeutic advancement.[9]

Conclusion

This compound represents a landmark case of drug repurposing, revealing phosphoglycerate kinase 1 as a druggable target for diseases characterized by metabolic stress and cellular apoptosis. Its unique, paradoxical mechanism of activating PGK1 at low concentrations by accelerating the enzyme's rate-limiting step provides a fascinating template for future enzyme-targeted drug design. The methodologies outlined in this guide provide a robust framework for researchers to explore this interaction further. While this compound itself may be limited by its original pharmacology, it has paved the way for a new class of therapeutics aimed at boosting cellular bioenergetics, with profound potential for treating a range of devastating human diseases.

References

- Chen, X., Zhao, C., Li, X., Wang, T., et al. (2015). This compound activated Pgk1 and Hsp90 to promote stress resistance. Nature Chemical Biology, 11(1), 19–25. [Link]

- Li, Y., & Liu, J. (2022). The basic functions of phosphoglycerate kinase 1 and its roles in cancer and other diseases. European Journal of Pharmacology, 920, 174835. [Link]

- Li, X., Chen, M., Liu, Z., Wang, H., et al. (2022). This compound Stimulates Pgk1 to Remedy Gastrointestinal Disorders. Molecules, 27(19), 6668. [Link]

- Guhathakurta, D., Pal, R., Kim, J., et al. (2024). A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of this compound and phosphoglycerate kinase 1. Proceedings of the National Academy of Sciences, 121(9), e2314358121. [Link]

- Martin, Z. T. (2022). The effect of this compound (TZ) on the PGK1 step of glycolysis. Iowa Research Online. [Link]

- Chen, X., Zhao, C., Li, X., Wang, T., et al. (2014). This compound activates Pgk1 and Hsp90 to promote stress resistance.

- He, Y., Wang, Y., Liu, H., et al. (2021). PGK1-mediated cancer progression and drug resistance. Journal of Cancer, 12(1), 101–108. [Link]

- Chen, X., Zhao, C., Li, X., Wang, T., et al. (2015). This compound activates Pgk1 and Hsp90 to promote stress resistance. Nature Chemical Biology, 11(1), 19-25. [Link]

- Reinhard, F. B. M., Eberhard, D., & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1479, 139–159. [Link]

- Wang, T., Li, X., Chen, M., et al. (2021). The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents. Frontiers in Pharmacology, 12, 799989. [Link]

- Wang, T., Li, X., Chen, M., et al. (2021). The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents. Frontiers in Pharmacology, 12. [Link]

- PerkinElmer. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Drug Target Review. [Link]

- Li, Y., Liu, Y., Liu, N., et al. (2021). Activation of PGK1 under hypoxic conditions promotes glycolysis and increases stem cell-like properties and the epithelial-mesenchymal transition in oral squamous cell carcinoma cells via the AKT signalling pathway. Oncology Letters, 22(5), 795. [Link]

- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

- La Manna, S., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2215–2224. [Link]

- La Manna, S., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2215-2224. [Link]

- Zhang, P., et al. (2023). The Role of PGK1 in Promoting Ischemia/Reperfusion Injury-Induced Microglial M1 Polarization and Inflammation by Regulating Glycolysis. Neuroscience, 514, 114-127. [Link]

- Guhathakurta, D., Pal, R., Kim, J., et al. (2024). A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of this compound and phosphoglycerate kinase 1.

- Zhang, Y., et al. (2021). PGK1 Is a Key Target for Anti-Glycolytic Therapy of Ovarian Cancer: Based on the Comprehensive Analysis of Glycolysis-Related Genes. Frontiers in Oncology, 11, 645484. [Link]

- Martin, Z. T. (2022). The effect of this compound (TZ) on the PGK1 step of glycolysis. ProQuest. [Link]

- Guhathakurta, D., et al. (2024).

- Cai, R., et al. (2023). Activation of Pgk1 Results in Reduced Protein Aggregation in Diverse Neurodegenerative Conditions. Molecular Neurobiology, 60(9), 1-12. [Link]

- Boyd, A., et al. (2025). Phosphoglycerate kinase 1 as a therapeutic target in neurological disease. Trends in Molecular Medicine, S1471-4914(25)00059-0. [Link]

- Qian, X., et al. (2020). Pharmacologically inhibiting phosphoglycerate kinase 1 for glioma with NG52.

- Chen, J., et al. (2022). A potent PGK1 antagonist reveals PGK1 regulates the production of IL-1β and IL-6. Acta Pharmaceutica Sinica B, 12(5), 2269–2280. [Link]

- Liu, L. (2024). Development of PGK1 Activator as Innovative Neuroprotective Drug. Healthy Longevity Challenge. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. PGK1-mediated cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The basic functions of phosphoglycerate kinase 1 and its roles in cancer and other diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Frontiers | PGK1 Is a Key Target for Anti-Glycolytic Therapy of Ovarian Cancer: Based on the Comprehensive Analysis of Glycolysis-Related Genes [frontiersin.org]

- 7. Pharmacologically inhibiting phosphoglycerate kinase 1 for glioma with NG52 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents [frontiersin.org]

- 9. Phosphoglycerate kinase 1 as a therapeutic target in neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Effect of this compound (TZ) on the PGK1 Step of Glycolysis - ProQuest [proquest.com]

- 11. s3.amazonaws.com [s3.amazonaws.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound activates Pgk1 and Hsp90 to promote stress resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Enzyme Activity Measurement for Phosphoglycerate Kinase [creative-enzymes.com]

- 16. A potent PGK1 antagonist reveals PGK1 regulates the production of IL-1β and IL-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. drugtargetreview.com [drugtargetreview.com]

- 19. researchgate.net [researchgate.net]

- 20. The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Terazosin's Neuroprotective Effects in Parkinson's Disease Models: A Technical Guide

Introduction: A Paradigm Shift in Parkinson's Disease Therapeutics

Parkinson's disease (PD), a progressive neurodegenerative disorder, is characterized by the debilitating loss of dopaminergic neurons in the substantia nigra.[1][2][3] For decades, therapeutic strategies have primarily focused on symptomatic relief, leaving the underlying neurodegenerative process unchecked.[4] However, a growing body of evidence points towards a paradigm shift, with a focus on disease-modifying therapies. One such promising avenue is the repurposing of existing drugs. Terazosin (TZ), an FDA-approved medication for benign prostatic hyperplasia and hypertension, has emerged as a compelling candidate for neuroprotection in PD.[4][5][6]

This technical guide provides an in-depth exploration of the scientific rationale and experimental methodologies for investigating the neuroprotective effects of this compound in preclinical models of Parkinson's disease. We will delve into the core mechanism of action, focusing on its role as an activator of phosphoglycerate kinase 1 (PGK1) and the subsequent enhancement of glycolysis to combat the bioenergetic deficits implicated in PD pathogenesis.[4][7][8][9][10][11][12][13][14][15] This guide is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, field-proven protocols.

The Central Hypothesis: Restoring Neuronal Bioenergetics through PGK1 Activation

The central premise behind this compound's neuroprotective potential lies in its ability to address the metabolic vulnerabilities of dopaminergic neurons.[1][14][16] These neurons have high energy demands, and impaired cellular energy production is a key feature of Parkinson's disease.[17] this compound has been identified as a direct binder and activator of phosphoglycerate kinase 1 (PGK1), a crucial enzyme in the glycolytic pathway.[4][7][10][12][13] PGK1 catalyzes the first ATP-generating step in glycolysis.[4][10] By enhancing PGK1 activity, this compound is proposed to increase ATP production, thereby providing neurons with the necessary energy to resist neurodegenerative insults.[4][7][10][12][13]

This mechanism is particularly significant as PGK1 has been identified as a rate-limiting enzyme in neuronal glycolysis.[9][14][15] Even a modest increase in its activity can have a substantial impact on ATP production, especially under conditions of metabolic stress.[5][14][15] Preclinical studies have shown that this compound can slow or prevent neuron loss in various PD models, an effect linked to increased ATP levels in the brain.[6][12][17]

Signaling Pathway: this compound's Impact on Glycolysis

The following diagram illustrates the proposed mechanism of action:

Caption: this compound activates PGK1, enhancing glycolysis and boosting ATP production to promote neuroprotection.

Experimental Framework: A Multi-Model Approach to Validation

To rigorously evaluate the neuroprotective effects of this compound, a multi-pronged approach utilizing both in vitro and in vivo models of Parkinson's disease is essential. This allows for a comprehensive assessment of its efficacy from the cellular level to complex behavioral outcomes.

Part 1: In Vitro Investigations in Cellular Models of Parkinson's Disease

Cellular models provide a controlled environment to dissect the molecular mechanisms of this compound's action. The human neuroblastoma cell line SH-SY5Y is a widely used and well-characterized model for PD research.[18][19] These cells can be treated with neurotoxins such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+) to mimic the dopaminergic cell death observed in PD.[18][19][20][21]

Caption: Workflow for in vitro evaluation of this compound's neuroprotective effects in SH-SY5Y cells.

1. SH-SY5Y Cell Culture and Neurotoxin Treatment

-

Cell Line Maintenance: Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin solution.[20][21] Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well for viability and ATP assays, or on coverslips in 24-well plates for immunofluorescence.[20][21]

-

Neurotoxin Induction: To model Parkinson's disease in vitro, treat the cells with a neurotoxin. For example, administer 200µM of 6-OHDA to the cells for 24 hours.[20][21]

-

This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 10, 100, 500, 1000µM) for 30 minutes prior to the addition of the neurotoxin.[20][21]

2. Cell Viability Assessment (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Procedure:

-

After the 24-hour incubation with the neurotoxin and this compound, remove the media.

-

Add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Expected Outcome: A dose-dependent increase in cell viability in this compound-treated cells compared to cells treated with the neurotoxin alone.

3. ATP Production Assay (Luminescence-Based)

-

Principle: This assay quantifies ATP levels using a luciferase-based reaction that produces light in proportion to the amount of ATP present.[12]

-

Procedure:

-

Following treatment, lyse the cells according to the manufacturer's protocol of a commercial ATP assay kit (e.g., from Beyotime or Promega).[22]

-

Transfer the cell lysate to a white-walled 96-well plate.

-

Add the luciferase reagent to each well.

-

Measure the luminescence using a microplate luminometer.

-

-

Expected Outcome: A significant increase in ATP levels in this compound-treated cells, confirming target engagement of PGK1.[12]

4. Immunofluorescence for α-synuclein and Tyrosine Hydroxylase (TH)

-

Principle: This technique visualizes the localization and expression of specific proteins within the cells. It can be used to assess neuronal health (TH staining) and the accumulation of pathological proteins (α-synuclein).

-

Procedure:

-

Fix cells grown on coverslips with 4% paraformaldehyde (PFA) for 20 minutes.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.[23]

-

Block non-specific binding with 5% normal goat serum in PBS for 1 hour.[23]

-

Incubate with primary antibodies (e.g., anti-TH and anti-α-synuclein) overnight at 4°C.

-

Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.

-

Mount coverslips on slides with a DAPI-containing mounting medium.

-

Visualize and capture images using a fluorescence microscope.

-

-

Expected Outcome: Preservation of TH-positive cells and a reduction in α-synuclein aggregation in this compound-treated groups.

Part 2: In Vivo Validation in Animal Models of Parkinson's Disease

Animal models are indispensable for evaluating the therapeutic potential of a drug in a complex biological system. Neurotoxin-based models, such as those induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice or 6-OHDA in rats, are widely used to replicate the dopaminergic neurodegeneration seen in PD.[24][25][26][27] Genetic models, such as those overexpressing α-synuclein, are also valuable for studying the progressive nature of the disease.[24][25]

Caption: Workflow for in vivo evaluation of this compound's neuroprotective effects in a rodent model of Parkinson's disease.

1. MPTP Mouse Model of Parkinson's Disease

-

Model Induction: Administer MPTP to mice (e.g., C57BL/6) via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP-HCl at 2-hour intervals. This protocol induces a significant loss of dopaminergic neurons in the substantia nigra.[25]

-

This compound Administration: Begin this compound treatment (e.g., via oral gavage or in drinking water) before or after MPTP administration to assess both prophylactic and therapeutic effects.

-

Behavioral Testing:

-

Rotarod Test: This test assesses motor coordination and balance. Place mice on a rotating rod with increasing speed and record the latency to fall.

-

Cylinder Test: This test evaluates forelimb use asymmetry, a common motor deficit in unilateral PD models. Place the mouse in a transparent cylinder and count the number of times it rears and touches the wall with its ipsilateral, contralateral, or both forelimbs.

-

-

Post-mortem Analysis:

-

Immunohistochemistry: Perfuse the animals and collect the brains. Section the brains and perform immunohistochemistry for Tyrosine Hydroxylase (TH) to quantify the number of surviving dopaminergic neurons in the substantia nigra and the density of dopaminergic terminals in the striatum. Also, stain for α-synuclein to assess its aggregation.[25]

-

Neurochemical Analysis: Dissect the striatum and measure the levels of dopamine and its metabolites (DOPAC and HVA) using High-Performance Liquid Chromatography (HPLC).[25]

-

-

Expected Outcome: this compound-treated mice are expected to show improved motor performance, a greater number of surviving TH-positive neurons, and higher striatal dopamine levels compared to MPTP-treated control animals.

2. 6-OHDA Rat Model of Parkinson's Disease

-

Model Induction: Unilaterally inject 6-OHDA into the medial forebrain bundle or the striatum of rats. This creates a progressive and unilateral loss of dopaminergic neurons, leading to quantifiable motor deficits.[25]

-

Behavioral Testing (Apomorphine-Induced Rotations): Administer the dopamine agonist apomorphine and count the number of contralateral rotations. A reduction in rotations in the this compound-treated group would indicate a neuroprotective effect.

-

Post-mortem Analysis: Similar to the MPTP model, perform immunohistochemistry for TH and neurochemical analysis of the striatum.

Data Presentation and Interpretation

For robust and clear communication of findings, all quantitative data should be summarized in tables.

Table 1: In Vitro Neuroprotective Effects of this compound on 6-OHDA-Treated SH-SY5Y Cells

| Treatment Group | Cell Viability (% of Control) | ATP Levels (RLU) | Caspase-3 Activity (Fold Change) |

| Control | 100 ± 5.2 | 1.5 x 10^6 ± 0.2 x 10^6 | 1.0 ± 0.1 |

| 6-OHDA (200µM) | 45 ± 3.8 | 0.6 x 10^6 ± 0.1 x 10^6 | 3.5 ± 0.4 |

| 6-OHDA + TZ (100µM) | 65 ± 4.1 | 1.0 x 10^6 ± 0.15 x 10^6 | 2.1 ± 0.3 |

| 6-OHDA + TZ (500µM) | 82 ± 5.5 | 1.3 x 10^6 ± 0.2 x 10^6 | 1.4 ± 0.2 |

Data are presented as mean ± SEM.

Table 2: In Vivo Neuroprotective Effects of this compound in the MPTP Mouse Model

| Treatment Group | Rotarod Latency (s) | TH+ Neurons in SNc (count) | Striatal Dopamine (ng/mg tissue) |

| Saline | 180 ± 12.5 | 8500 ± 450 | 15.2 ± 1.8 |

| MPTP | 65 ± 8.2 | 3200 ± 310 | 4.8 ± 0.9 |

| MPTP + this compound | 125 ± 10.1 | 6100 ± 420 | 10.5 ± 1.5 |

Data are presented as mean ± SEM.

Future Directions and Clinical Relevance

The preclinical evidence for this compound's neuroprotective effects is compelling, and several clinical trials are underway to evaluate its safety and efficacy in Parkinson's disease patients.[28][29][30][31] A pilot study has already suggested that this compound may engage its target and alter ATP levels in the brain and blood of individuals with PD.[12][32] The ongoing Edmond J Safra Accelerating Clinical Trials in Parkinson's (EJS ACT-PD) is a large-scale, multi-arm trial that includes this compound, highlighting its significant potential.[33]

Further research should focus on optimizing the dose and treatment regimen of this compound for neuroprotection. Additionally, the development of more potent and selective PGK1 activators, inspired by the structure of this compound, could lead to even more effective disease-modifying therapies for Parkinson's disease.[13]

Conclusion

The investigation of this compound's neuroprotective effects represents a promising frontier in Parkinson's disease research. By targeting the fundamental bioenergetic deficits in dopaminergic neurons through the activation of PGK1, this compound offers a novel and potentially disease-modifying therapeutic strategy. The comprehensive experimental framework outlined in this guide provides a robust methodology for validating its efficacy in preclinical models, paving the way for its successful translation to the clinic. The convergence of preclinical data and emerging clinical trial results will ultimately determine the role of this compound and other PGK1 activators in the future management of Parkinson's disease.

References

- alpha-Synuclein- and MPTP-generated rodent models of Parkinson's disease and the study of extracellular striatal dopamine dynamics: a microdialysis approach. PubMed.

- A Pilot Study of this compound for Parkinson's Disease. ClinicalTrials.gov.

- This compound and Parkinson's Disease: A Follow-Up Study. Clinical Trials.

- The effect of this compound (TZ) on the PGK1 step of glycolysis. Iowa Research Online.

- Enhancing Glycolysis via PGK1 Shows Promise in Parkinson's Disease Tre

- The Role of an Energy-Producing Enzyme in Treating Parkinson's Disease. Weill Cornell Medicine Newsroom.

- Animal Models of Parkinson's Disease.

- Robust In Vitro Models for Studying Parkinson's Disease? LUHMES Cells and SH-SH5Y Cells. PubMed.

- How to accelerate glycolysis and treat Parkinson's disease. Drug Discovery News.

- A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of this compound and phosphoglycer

- SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research—Old Practice for New Trends. IMR Press.

- A Comprehensive Phenotype of Non-motor Impairments and Distribution of Alpha-Synuclein Deposition in Parkinsonism-Induced Mice by a Combination Injection of MPTP and Probenecid. Frontiers.

- This compound Effect on Cardiac Changes in Early Parkinson's Disease. Prelude Therapeutics.

- MPTP Mouse Models of Parkinson's Disease: An Upd

- PGK1's Role in Parkinson's Disease Metabolic Deficits Explored. Conexiant.

- Largest ever Parkinson's research trial is starting now. (Source not available)

- A prostate drug, this compound, can protect brain cells to slow the progression of Parkinson's disease.

- This compound for Parkinson's? UCL Discovery.

- This compound and Parkinson's Disease Extension Study. ClinicalTrials.gov.

- A Pilot to Assess Target Engagement of this compound in Parkinson's Disease. PMC.

- This compound Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evalu

- Neuroprotective effect of nicorandil in 6-OHDA induced in vitro model of parkinson's disease. Medicine Science.

- Neuroprotective effect of nicorandil in 6-OHDA induced in vitro model of parkinson's disease. Bibliomed.

- Resistance to MPTP-Neurotoxicity in α-Synuclein Knockout Mice Is Complemented by Human α-Synuclein and Associated with Increased β-Synuclein and Akt Activ

- In vitro modelling of Parkinson's disease using 6-OHDA is associated with increased NQO2 activity. PubMed.

- Phosphoglycerate kinase is a central leverage point in Parkinson's disease–driven neuronal metabolic deficits. PMC.

- PGK1 boosts energy production, avoiding synaptic dysfunction in Parkinson's. BioWorld.

- The role of an energy-producing enzyme in tre

- Assessing neuroprotection in Parkinson's disease: from the animal models to molecular neuroimaging in vivo. PubMed.

- A Computational Model of Loss of Dopaminergic Cells in Parkinson's Disease Due to Glutam

- PGK1 activation restores synaptic function under hypometabolic...

- Parkinson's disease: animal models and dopaminergic cell vulnerability. PMC.

- This compound, a repurposed GPR119 agonist, ameliorates mitophagy and β‐cell function in NAFPD by inhibiting MST1‐Foxo3a signalling p

- α-Synucleinopathy and selective dopaminergic neuron loss in a rat lentiviral-based model of Parkinson's disease. PNAS.

- Determinants of dopaminergic neuron loss in Parkinson's disease. PMC - PubMed Central.

- Internalization of α-synuclein oligomers into SH-SY5Y cells. PMC - NIH.

- A Guide to Neurotoxic Animal Models of Parkinson's Disease. PMC - PubMed Central.

- Assessing Target Engagement for this compound. Parkinson's Disease.

- A Novel Mouse Model of Parkinson's Disease for Investigating Progressive P

- Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. MDPI.

- A pilot to assess target engagement of this compound in Parkinson's disease. PubMed - NIH.

- Immunofluorescence Labeling of TH, Alpha-Synuclein, and MAP2 in iPSC-Derived Dopaminergic Neurons. Protocols.io.

- Neuroprotective and Therapeutic Strategies against Parkinson's Disease: Recent Perspectives. PMC - PubMed Central.

- Detection of endogenous alpha-synuclein by immunofluorescence?

Sources

- 1. Frontiers | A Computational Model of Loss of Dopaminergic Cells in Parkinson's Disease Due to Glutamate-Induced Excitotoxicity [frontiersin.org]

- 2. pnas.org [pnas.org]

- 3. biorxiv.org [biorxiv.org]

- 4. A prostate drug, this compound, can protect brain cells to slow the progression of Parkinsonâs disease - IBUB - Institut de Biomedicina de la Universitat de Barcelona [ub.edu]

- 5. The Role of an Energy-Producing Enzyme in Treating Parkinson’s Disease | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. trial.medpath.com [trial.medpath.com]

- 9. How to accelerate glycolysis and treat Parkinson’s disease | Drug Discovery News [drugdiscoverynews.com]

- 10. pnas.org [pnas.org]

- 11. PGK1’s Role in Parkinson’s Disease Metabolic Deficits Explored | Conexiant [conexiant.com]

- 12. A Pilot to Assess Target Engagement of this compound in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphoglycerate kinase is a central leverage point in Parkinson’s disease–driven neuronal metabolic deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PGK1 boosts energy production, avoiding synaptic dysfunction in Parkinson's | BioWorld [bioworld.com]

- 16. The role of an energy-producing enzyme in treating Parkinson’s disease | EurekAlert! [eurekalert.org]

- 17. Assessing Target Engagement for this compound | Parkinson's Disease [michaeljfox.org]

- 18. Robust In Vitro Models for Studying Parkinson's Disease? LUHMES Cells and SH-SH5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. imrpress.com [imrpress.com]

- 20. medicinescience.org [medicinescience.org]

- 21. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 22. This compound, a repurposed GPR119 agonist, ameliorates mitophagy and β‐cell function in NAFPD by inhibiting MST1‐Foxo3a signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Immunofluorescence Labeling of TH, Alpha-Synuclein, and MAP2 in iPSC-Derived Dopaminergic Neurons [protocols.io]

- 24. alpha-Synuclein- and MPTP-generated rodent models of Parkinson's disease and the study of extracellular striatal dopamine dynamics: a microdialysis approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. criver.com [criver.com]

- 26. A Guide to Neurotoxic Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. ClinicalTrials.gov [clinicaltrials.gov]

- 29. This compound and Parkinson's Disease: A Follow-Up Study [clinicaltrials.cedars-sinai.edu]

- 30. preludetx.com [preludetx.com]

- 31. ClinicalTrials.gov [clinicaltrials.gov]

- 32. A pilot to assess target engagement of this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Largest ever Parkinson’s research trial is starting now | Parkinson's UK [parkinsons.org.uk]

Whitepaper: Terazosin as a Modulator of Cellular Bioenergetics: A Technical Guide to its Glycolysis-Enhancing Mechanism and ATP Production

Abstract

Terazosin, a quinazoline-derivative drug, is clinically established as an α1-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia and hypertension.[1][2][3][4][5] However, a growing body of evidence has illuminated a non-canonical function of this compound: the direct enhancement of cellular glycolysis and ATP production.[6][7][8] This guide provides an in-depth technical exploration of this novel mechanism, focusing on this compound's interaction with the glycolytic enzyme phosphoglycerate kinase 1 (PGK1). We will dissect the molecular interactions, detail robust experimental protocols for validating its bioenergetic effects, and discuss the profound therapeutic implications for neurodegenerative diseases and other conditions linked to impaired energy metabolism.[6][7][9][10] This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this compound's unique metabolic function.

Introduction: From α1-Blockade to Metabolic Modulation

This compound's primary clinical application stems from its ability to block α1-adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate.[2][4][5] This well-understood mechanism effectively lowers blood pressure and improves urinary flow in patients with benign prostatic hyperplasia.[2][5]

However, recent investigations have revealed that this compound possesses a distinct and therapeutically significant off-target activity. Studies have demonstrated that this compound can protect against neurodegeneration in various models of Parkinson's disease (PD), a condition characterized by impaired energy metabolism and reduced ATP levels.[6][7][11] This neuroprotective effect was found to be independent of its α1-adrenoceptor antagonism but directly linked to its ability to boost cellular energy levels.[12] The key to this function lies in its direct interaction with a central enzyme in the glycolytic pathway.[6][13]

Core Mechanism: this compound's Activation of Phosphoglycerate Kinase 1 (PGK1)

The central discovery underpinning this compound's metabolic role is its direct binding to and activation of phosphoglycerate kinase 1 (PGK1).[6][12][13] PGK1 is a pivotal enzyme in glycolysis, catalyzing the first ATP-generating step in this pathway.[13][14][15] It facilitates the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, yielding 3-phosphoglycerate (3-PG) and the first molecule of ATP produced during glycolysis.[13][15]

The Binding Interaction and a Perplexing Duality

Structural studies have revealed that this compound binds to PGK1 at a site that overlaps with the substrate binding site, which would predict it to be a competitive inhibitor.[13] Indeed, at higher concentrations, this compound does inhibit PGK1 activity.[12] Yet, at lower, therapeutically relevant concentrations, it paradoxically enhances the enzyme's net activity.[12][14]

This apparent contradiction is explained by a mass action model which proposes that this compound binding introduces a bypass pathway.[13] This model suggests that at low concentrations, this compound binding circumvents the slow product release from PGK1, which is a rate-limiting step, thereby accelerating the overall enzymatic activity and boosting ATP output.[13] This dose-dependent effect is a critical consideration for experimental design, as high concentrations can be ineffective or even detrimental.[14]

Downstream Metabolic Consequences

By stimulating PGK1, this compound initiates a cascade of metabolic enhancements:

-

Increased Glycolytic Flux: The acceleration of the PGK1-mediated step pulls the glycolytic pathway forward, increasing the overall rate of glucose metabolism.

-

Elevated ATP Production: The direct result of PGK1 activation is an immediate increase in ATP generation.[6][13][15] This effect has been observed across numerous models, including cell lines, induced pluripotent stem cells, and in the brains of rodents.[6][8]

-

Increased Pyruvate and Lactate Levels: Enhanced glycolysis leads to higher levels of its end-product, pyruvate.[12][16] In many cell types, this pyruvate is subsequently converted to lactate, particularly under conditions of high glycolytic flux.

The following diagram illustrates the core signaling pathway of this compound's metabolic action.

Caption: this compound's activation of PGK1 to boost ATP production.

Experimental Validation: Protocols and Methodologies

To rigorously assess the bioenergetic effects of this compound, a series of well-controlled experiments are necessary. Here, we provide detailed protocols for measuring key metabolic outputs.

Quantifying Intracellular ATP Levels

The most direct method to confirm this compound's target engagement is to measure changes in intracellular ATP. Luciferase-based assays are the gold standard due to their high sensitivity and specificity.[17][18][19]

Protocol: Luminescence-Based Intracellular ATP Assay

-

Cell Seeding:

-

Seed cells of interest (e.g., SH-SY5Y neuroblastoma cells, primary neurons) in a white, clear-bottom 96-well plate at a predetermined density to ensure they are in a logarithmic growth phase at the time of the assay.[20]

-

Causality Note: Using a white plate is crucial for luminescence assays to maximize light output and prevent signal bleed-through between wells.

-

-

This compound Treatment:

-

The following day, replace the culture medium with fresh medium containing various concentrations of this compound. A dose-response curve is essential to capture the biphasic effect (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM).[12]

-

Include a vehicle control (e.g., DMSO) and a negative control drug like Tamsulosin, an α1-blocker that does not activate PGK1.[9][21]

-

Incubate for a predetermined time (e.g., 3-6 hours).

-

-

ATP Measurement:

-

Equilibrate the plate and ATP assay reagents (e.g., a commercial kit like CellTiter-Glo®) to room temperature.

-

Add the ATP reagent directly to each well according to the manufacturer's protocol. This reagent lyses the cells and provides the luciferase and luciferin substrate.

-

Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis and mix the contents.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Normalization (Self-Validation):

-

It is critical to normalize the raw luminescence data to account for any changes in cell viability or number caused by the treatment.

-

In a parallel plate treated identically, perform a cell viability assay (e.g., MTT or XTT).[20][22]

-

Calculate the final ATP level as: (Luminescence of Sample) / (Viability of Sample). This ensures that observed changes in ATP are due to metabolic modulation, not cell death or proliferation.

-

Measuring Glycolytic Flux via Lactate Production

An increase in glycolysis will result in higher production of lactate, which is extruded from the cell. Measuring extracellular lactate provides a reliable proxy for the overall glycolytic rate.

Protocol: Colorimetric Extracellular Lactate Assay

-

Cell Culture and Treatment:

-

Seed and treat cells with this compound as described in the ATP assay protocol (Section 3.1, steps 1-2).

-

-

Sample Collection:

-

At the end of the incubation period, carefully collect a small aliquot (e.g., 20-50 µL) of the cell culture supernatant from each well.

-

Causality Note: Avoid disturbing the cell monolayer to prevent contamination with intracellular components. If samples contain lactate dehydrogenase (LDH), they should be deproteinized using a 10 kDa molecular weight cut-off spin filter to prevent lactate degradation.[23]

-

-

Lactate Measurement:

-

Use a commercial colorimetric lactate assay kit. These kits typically rely on lactate oxidase and a probe to generate a colored product proportional to the lactate concentration.[23][24]

-

Prepare a standard curve using the provided lactate standard (e.g., 0 to 1 mM).[25]

-

Add the collected supernatant and standards to a clear 96-well plate.

-

Prepare and add the Master Reaction Mix to all wells as per the kit's instructions.[23]

-

Incubate at room temperature for 30 minutes, protected from light.

-

Measure the absorbance at the specified wavelength (e.g., 450 nm or 570 nm) using a microplate reader.[23][25]

-

-

Data Analysis:

-

Subtract the background reading (0 standard) from all measurements.

-

Calculate the lactate concentration in each sample using the standard curve.

-

Normalize the lactate concentration to the cell number or total protein content from the corresponding well to obtain the lactate production rate.

-

The following diagram outlines a typical experimental workflow for validating this compound's effect.

Caption: Workflow for assessing this compound's metabolic effects.

Summary of Quantitative Data

The effects of this compound on cellular bioenergetics have been quantified in multiple studies. The table below summarizes representative findings.

| Model System | This compound Dose | Key Metabolic Change | Magnitude of Effect | Reference |

| RAW 264.7 Cells | 0.5 µM - 2.5 nM | ATP Level (transient) | ~40% increase in 1 min | [12] |

| RAW 264.7 Cells | 0.5 µM - 2.5 nM | Pyruvate Level (steady-state) | ~30% increase | [12] |

| Mouse Brain (in vivo) | 10 µg/kg | Brain ATP Levels | Significant Increase | [6][11] |

| Human PD Patients | N/A | Brain βATP:Pi Ratio | Significant Increase | [8] |

| Human PD Patients | N/A | Whole Blood ATP Levels | Significant Increase | [8] |

| SH-SY5Y Cells | 2.5 µM | Intracellular ATP | ~25% increase over MPP+ | [26] |

Therapeutic Implications and Future Directions

The ability of this compound to enhance glycolysis and ATP production holds significant promise for treating diseases characterized by energy deficits.

-

Neurodegenerative Diseases: Impaired energy metabolism is a common feature of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[6][7][10] By increasing brain ATP levels, this compound has been shown to slow or prevent neuron loss, increase dopamine levels, and restore motor function in PD models.[6][7] Epidemiological studies further support this, showing that individuals taking this compound and related drugs have slower disease progression and a reduced frequency of PD diagnoses.[6][21] Similar protective effects are being investigated for Alzheimer's disease.[10]

-

Gastrointestinal Disorders: Recent studies suggest this compound may also be beneficial for gastrointestinal diseases like ulcerative colitis and gastric ulcers by activating glycolysis, which in turn exhibits anti-inflammatory and anti-cell death effects.[15]

-

Cancer Metabolism: While many cancer therapies aim to inhibit glycolysis (the "Warburg effect"), the role of a glycolysis enhancer is complex.[27][28][29] However, in some contexts, modulating cellular metabolism could have therapeutic potential. For instance, this compound has been shown to induce cell death in androgen-independent prostate cancer cell lines, though this may involve pathways beyond PGK1 activation.[30]

The repurposing of this compound as a bioenergetic modulator represents an exciting therapeutic strategy. Future research should focus on optimizing dosing to maximize PGK1 activation, exploring its efficacy in a wider range of metabolic disorders, and designing novel compounds that specifically target the PGK1 activation site with greater potency and selectivity.[26][31]

References

- The effect of this compound (TZ) on the PGK1 step of glycolysis. Iowa Research Online. [Link]

- Cai, R., Zhang, Y., Simmering, J. E., et al. (2019). Enhancing glycolysis attenuates Parkinson's disease progression in models and clinical databases.

- Li, W., Wu, C., Wang, T., et al. (2022). This compound Stimulates Pgk1 to Remedy Gastrointestinal Disorders. MDPI. [Link]

- Riley, J., Purl, A., Lareau, N., et al. (2024).

- (2019). Enhancing glycolysis attenuates Parkinson's disease progression in models and clinical databases.

- Wang, J., Su, W., Zhang, Y., et al. (2017). This compound activated Pgk1 and Hsp90 to promote stress resistance. PMC - NIH. [Link]

- Schultz, J. L., Patten, K. S., Rysted, J. E., et al. (2023). Glycolysis-enhancing α1-adrenergic antagonists modify cognitive symptoms related to Parkinson's disease. PMC - NIH. [Link]

- Cai, R., Zhang, Y., Simmering, J. E., et al. (2019).

- Narayanan, N. S., Simmering, J. E., Schultz, J. L., et al. (2022). A Pilot to Assess Target Engagement of this compound in Parkinson's Disease. PMC - NIH. [Link]

- Simmering, J. E., Rysted, J. E., Fox, E. L., et al. (2025). Glycolysis-enhancing α1-adrenergic antagonists are neuroprotective in Alzheimer's disease. bioRxiv. [Link]

- Cai, R., Zhang, Y., Simmering, J. E., et al. (2019).

- This compound | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

- What is the mechanism of this compound Hydrochloride?.

- This compound. Wikipedia. [Link]

- Dos Santos, G., de Almeida, M., & de Oliveira, A. (2024). Exposure to Glycolysis-Enhancing Drugs and Risk of Parkinson's Disease: A Meta-Analysis. Cureus. [Link]

- This compound: Package Insert / Prescribing Inform

- This compound – Knowledge and References. Taylor & Francis. [Link]

- This compound (oral route) - Side effects & dosage. Mayo Clinic. [Link]